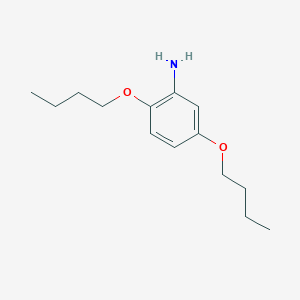

2,5-Dibutoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibutoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHVJZBVGOZVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)OCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159624 | |

| Record name | 2,5-Dibutoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-76-5 | |

| Record name | 2,5-Dibutoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibutoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibutoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibutoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIBUTOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APA7FC5E8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization Mechanisms of 2,5 Dibutoxyaniline

Fundamentals of Aniline (B41778) Derivative Polymerization

The polymerization of aniline and its substituted derivatives is not analogous to typical vinyl polymerizations. It is generally accepted to be a form of oxidative polymerization that can exhibit characteristics of different polymerization mechanisms depending on the reaction conditions. ineosopen.orgresearchgate.net

In the context of aniline polymerization, a chain-growth-like mechanism is often discussed, particularly in radical pathways. The process involves distinct steps of initiation, propagation, and termination. chandra-asri.comwikipedia.org

Initiation: The process begins with the oxidation of the aniline monomer to form a radical cation. This is typically achieved using a chemical oxidizing agent (like ammonium (B1175870) persulfate) or via an applied electrochemical potential. wikipedia.orggoogle.com This initial radical cation is the active center from which the polymer chain will grow. wikipedia.org For some aniline polymerizations, organic initiators, such as dimeric species of aniline like p-aminodiphenylamine, can be used to accelerate the reaction. google.com

Propagation: The newly formed radical cation reacts with a neutral monomer molecule, propagating the chain. The chain growth in oxidative polymerization of aniline derivatives is understood to occur predominantly through the recombination of aniline radical cations with the radical cations of growing oligomers. ineosopen.orgresearchgate.net This process generally results in "head-to-tail" coupling, leading to a polymer chain with para-substituted monomeric units. rsc.org

Termination: Chain growth ceases when the active radical centers are eliminated. chandra-asri.com This can happen through various pathways, including the coupling of two growing chains or reaction with other species in the reaction mixture. chandra-asri.com

Aniline polymerization can also be described using a step-growth model. In this mechanism, monomers react to form dimers, which then react to form tetramers, and so on. Any two oligomers can combine, which is a characteristic feature of step-growth polymerization. byjus.com

Condensation reactions are a subset of step-growth polymerization where a small molecule, often water, is eliminated during the reaction. chandra-asri.com For instance, poly[N,N-(phenylamino)disulfides] have been synthesized via a condensation polymerization reaction between a phenylamine and sulfur monochloride. acs.org This type of step-growth mechanism has been applied to various aniline derivatives. acs.orgnih.govuiowa.edu

Electrochemical polymerization is a common and controlled method for synthesizing conductive polymers from aniline and its derivatives. psu.edu The process is typically carried out in an acidic electrolyte solution containing the monomer. scispace.com

The fundamental steps involve:

Oxidation of the Monomer: An initial oxidation potential is applied to the working electrode (commonly platinum) to generate radical cations from the monomer molecules at the electrode surface. google.compsu.edu

Coupling and Dimerization: These radical cations then couple to form dimers.

Polymer Film Growth: The dimers are more easily oxidized than the monomers, leading to further chain growth and the deposition of a conductive polymer film onto the electrode surface. psu.edu

The synthesis can be performed using potentiostatic (constant potential) or cyclic potential sweep techniques. google.com The properties of the resulting polymer depend significantly on experimental conditions such as the nature of the solvent, the doping acid, and the applied potential. rsc.org

Radical polymerization is central to the synthesis of polyaniline and its derivatives. The mechanism proceeds via free-radical intermediates. wikipedia.orgbyjus.com The key steps are:

Radical Formation: An initiator, such as benzoyl peroxide or ammonium persulfate, generates free radicals. google.combyjus.com In oxidative polymerization, this is the formation of the aniline radical cation. ineosopen.org

Chain Initiation: The initiator radical adds to an aniline monomer, creating a new, larger radical. byjus.com

Chain Propagation: The monomeric radical successively adds more monomer units, rapidly extending the polymer chain. wikipedia.org Quantum chemical calculations suggest that the chain growth in aniline polymerization is a result of the recombination of radical cations. ineosopen.org The regioselectivity of this recombination is crucial for forming a linear, para-linked polymer. ineosopen.org

Chain Termination: The process concludes when two radicals combine. chandra-asri.com

The presence of electron-donating groups, such as the alkoxy groups in 2,5-dibutoxyaniline, can stabilize the radical cation, which influences the rate of polymerization. rsc.org

While radical polymerization is the most discussed pathway for polyanilines, ionic polymerization mechanisms are also relevant, particularly for other types of monomers.

Cationic Polymerization: This process is initiated by electrophiles and is effective for monomers with electron-donating substituents that can stabilize a carbocation. stanford.edu The growing chain end is a cation. The process requires an initiator (e.g., a Lewis acid like AlCl₃ or BF₃) and often a co-initiator (like water). stanford.edu Termination of the carbo-cation is a significant factor in these reactions. stanford.edu While less common for aniline itself, principles of cationic polymerization are important in polymer chemistry, especially for achieving living polymerizations with controlled molecular weights. acs.org

Anionic Polymerization: This modality involves a propagating chain with an anionic active center (a carbanion) and is suitable for monomers with electron-withdrawing groups. stanford.edu Termination is often absent in highly purified systems, leading to "living" polymers where the chains remain active until deliberately quenched. stanford.edu This method is generally not the primary route for polymerizing aniline derivatives.

Specific Mechanistic Pathways for Poly(this compound) Formation

The polymerization of this compound to form poly(this compound) follows the general principles of oxidative polymerization established for aniline derivatives. The presence of two electron-donating butoxy (-OC₄H₉) groups on the aniline ring is a critical factor determining its reactivity and the polymer's final properties. rsc.org

The primary mechanism is oxidative polymerization , which can be initiated either chemically or electrochemically. rsc.orggoogle.com

Propagation via Radical Cation Coupling: The propagation step involves the coupling of these radical cations. Theoretical studies on aniline derivatives suggest that polymerization is favored when the net spin population on the nitrogen atom is similar to that on the para-carbon atom, promoting head-to-tail linkages. acs.org For 2,5-disubstituted anilines, this ensures a regular, linear polymer structure as the para-position is the primary site for coupling.

Reaction Environment: The polymerization is typically performed in an acidic medium. rsc.org Due to the potential insolubility of substituted anilines like this compound in purely aqueous acid solutions, a mixed solvent system, such as an aqueous acid combined with an organic solvent like acetonitrile, may be employed. rsc.org

Polymer Structure: The resulting poly(this compound) consists of repeating units linked primarily at the para-position relative to the nitrogen atom. The bulky butoxy side chains increase the distance between polymer chains, which can influence properties like electrical conductivity. rsc.org While short alkoxy chains (like methoxy (B1213986) or ethoxy) can lead to materials with improved conductivity due to a more regular structure, long side chains can decrease conductivity by increasing the interchain distance. rsc.org

The table below summarizes typical conditions used for the polymerization of aniline derivatives, which are applicable to this compound.

| Polymerization Method | Typical Initiator/Oxidant | Common Solvent/Medium | Key Characteristics |

|---|---|---|---|

| Chemical Oxidative Polymerization | Ammonium persulfate, Iron(III) chloride, Potassium dichromate rsc.org | Aqueous acid (e.g., HCl) google.com, or mixed aqueous/organic (e.g., acetonitrile) rsc.org | A widely used, scalable method. Polymer properties depend on temperature, oxidant-to-monomer ratio, and pH. rsc.orgresearchgate.net |

| Electrochemical Polymerization | Applied electrical potential (potentiostatic or cyclic sweep) google.com | Acidic electrolyte solution (e.g., HClO₄, H₂SO₄) psu.edumetu.edu.tr | Forms a uniform polymer film directly on the electrode surface; allows for fine control over polymer properties. psu.edu |

| Interfacial Polymerization | Oxidant in aqueous phase (e.g., ammonium persulfate) rsc.org | Two-phase system: Aniline derivative in an organic solvent (e.g., chloroform, hexane) and oxidant in water. rsc.org | Polymerization occurs at the interface of the two immiscible liquids, often at room temperature. rsc.org |

The research findings indicate that the presence of two alkoxy groups, as in poly(this compound), results in a polymer with a lower oxidation potential and a smaller band gap compared to unsubstituted polyaniline. rsc.org

Elucidation of Electrochemical Polymerization Kinetics and Growth

The growth of the poly(this compound) film typically proceeds through the following key stages:

Initiation: Oxidation of the monomer to a radical cation.

Propagation: Coupling of radical cations to form dimers, oligomers, and eventually the polymer chain. This occurs primarily through head-to-tail (para-coupling) linkages.

Film Growth: The continuous deposition of the conductive polymer onto the electrode surface. This is often observed during cyclic voltammetry as a progressive increase in the peak currents of the redox waves with each potential cycle, indicating the formation of an electroactive film. scielo.br

This autocatalytic behavior is a hallmark of polyaniline electropolymerization, leading to an acceleration of polymer growth as the film covers the electrode.

Table 1: Kinetic Parameters and Influencing Factors in the Electrochemical Polymerization of this compound (Inferred from Analogue Studies)

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Reaction Order | The relationship between reactant concentration and reaction rate. | Expected to be second-order overall, similar to other substituted anilines. orientjchem.org |

| Rate-Determining Step | The slowest step in the reaction mechanism. | Formation of the aniline radical cation via anodic oxidation. scispace.com |

| Monomer Concentration | The concentration of this compound in the electrolyte. | Affects the rate of polymerization and polymer structure. Low concentrations may promote side reactions (e.g., phenazine (B1670421) formation) that limit film growth. psu.edu |

| Potential Scan Rate | The rate at which the potential is swept in cyclic voltammetry. | Anodic peak current is generally proportional to the scan rate, reflecting the deposition of the polymer. orientjchem.org |

| Autocatalysis | The catalysis of the reaction by one of its products. | The deposited poly(this compound) film is expected to catalyze further monomer oxidation, accelerating film growth. orientjchem.org |

Chemical Oxidative Polymerization Dynamics

Chemical oxidative polymerization offers an alternative route to synthesize poly(this compound). This method typically involves the oxidation of the monomer in an acidic solution using a chemical oxidizing agent, such as ammonium persulfate (APS) or ferric chloride. nih.govresearchgate.netnih.gov The dynamics of this process are characterized by three main phases: an induction period, a rapid polymerization (growth) phase, and a termination phase. nih.gov

The polymerization of aniline derivatives is an autocatalytic reaction, where the polymer product itself accelerates the reaction rate. iranarze.ir The increased activity of monomers bearing electron-donor substituents, such as the butoxy groups in this compound, suggests that the formation of positively charged intermediates (radical cations) is a key feature of the mechanism. iranarze.ir

Table 2: Stages of Chemical Oxidative Polymerization of this compound

| Stage | Description | Key Characteristics |

|---|---|---|

| Induction Period | Initial slow phase of the reaction. | Generation of initial radical cations and oligomers which act as nuclei for polymerization. Duration is sensitive to temperature and reactant concentrations. nih.gov |

| Growth Phase | Rapid polymerization and precipitation of the polymer. | Characterized by a significant temperature increase (exothermic reaction) and a color change. This phase is autocatalytic. nih.goviranarze.ir |

| Termination Phase | Reaction slows down and stops. | Occurs due to the depletion of the monomer and/or the oxidizing agent. nih.gov |

Influence of Butoxy Substituents on Polymerization Regioselectivity and Macromolecular Architecture

The two butoxy groups at the C-2 and C-5 positions of the aniline ring exert a powerful directing influence on the polymerization process, fundamentally shaping the regioselectivity of monomer linkage and the resulting macromolecular architecture.

Regioselectivity: This refers to the specific orientation of monomer units within the polymer chain. For polyanilines, high electrical conductivity is associated with a high degree of "head-to-tail" coupling, which corresponds to bonding at the para-position relative to the amine group. The butoxy groups are electron-donating groups (EDGs) which activate the aromatic ring. numberanalytics.com This electronic effect, combined with the significant steric hindrance they impose on the adjacent ortho-positions (C-3 and C-6), strongly favors the formation of 1,4-linked (para-coupled) polymer chains. mdpi.com Quantum chemical studies on unsubstituted aniline polymerization have explained the high para-selectivity by analyzing the recombination of radical cations, which is the essential chain growth step. ineosopen.org The presence of bulky alkoxy groups is expected to further suppress side reactions like ortho-coupling or cross-linking, leading to a highly regioregular polymer. This controlled, linear linkage is crucial for achieving desirable electronic properties.

Macromolecular Architecture: This term encompasses the large-scale, three-dimensional organization of the polymer, including chain linearity, branching, conformation, and supramolecular arrangement. researchgate.netmdpi.comnist.gov The butoxy substituents are instrumental in defining this architecture.

Linearity and Reduced Branching: By enforcing high para-selectivity, the butoxy groups promote the formation of linear, unbranched polymer chains. This contrasts with unsubstituted polyaniline, which can have a higher incidence of defects and branching.

Increased Inter-chain Spacing: The bulky, flexible butoxy side chains increase the distance between the rigid polymer backbones. This steric effect hinders dense chain packing and reduces strong inter-chain π-π interactions.

Enhanced Solubility: A significant consequence of the increased inter-chain distance and the presence of the hydrocarbon butoxy groups is a marked improvement in the polymer's solubility in common organic solvents. researchgate.net This is a major advantage over the largely insoluble parent polyaniline.

Chain Conformation: The substituents can influence the torsional angle between adjacent phenyl rings in the polymer backbone. This conformational change affects the extent of π-orbital overlap along the chain, which in turn modulates the polymer's electronic properties, such as its band gap and conductivity.

Structure Property Relationships in Poly 2,5 Dibutoxyaniline

Steric and Electronic Effects of Alkoxy Substituents on Polymer Conjugation

The electronic and steric effects of substituents significantly alter the properties of polyaniline derivatives. nih.gov Alkoxy groups, such as the butoxy groups in poly(2,5-dibutoxyaniline), are electron-donating, which generally decreases the oxidation potential of the polymer compared to unsubstituted PANI. nih.gov This electronic influence can enhance the stability of the polymer in its conducting, oxidized state.

However, the steric hindrance introduced by these bulky substituents is often a more dominant factor. nih.gov The presence of groups on the polymer's aromatic rings forces a twist in the polymer backbone, increasing the torsion angle (dihedral angle) between adjacent rings. nih.govaps.org This increased torsion angle disrupts the π-orbital overlap along the polymer chain, which reduces the effective conjugation length. nih.govrsc.org A decrease in conjugation length typically leads to a hypsochromic (blue) shift in the polymer's UV-visible absorption spectrum and a reduction in electrical conductivity. nih.govrsc.orggoogle.com

Specifically for dialkoxy-substituted PANIs, the presence of a second alkoxy group can sometimes lead to a more regular polymer structure and improved conductivity, especially with smaller substituents like methoxy (B1213986) or ethoxy groups. rsc.org However, with longer chains like butoxy groups, the steric effects that increase the distance between polymer chains tend to dominate, leading to lower conductivity. rsc.org

Impact of Butoxy Group Length on Interchain Distance and Packing

The length and bulk of side chains have a direct impact on the packing of polymer chains in the solid state. The butoxy groups in poly(this compound) increase the distance between adjacent polymer chains. rsc.orgmdpi.com This increased interchain separation, or d-spacing, can be observed using techniques like X-ray diffraction (XRD). researchgate.netresearchgate.net

| Polymer | Substituent Type | Dominant Effect | Impact on Conjugation | Impact on Interchain Distance | General Conductivity Trend |

|---|---|---|---|---|---|

| Polyaniline (PANI) | None | N/A | High | Close | High |

| Poly(2,5-dimethoxyaniline) | Short Alkoxy | Electronic/Steric | Slightly Reduced | Increased | Can be high due to regular structure rsc.org |

| Poly(2,5-diethoxyaniline) | Short Alkoxy | Steric/Electronic | Reduced | Increased | Lower than PANI rsc.org |

| Poly(this compound) | Long Alkoxy | Steric | Significantly Reduced | Significantly Increased | Low rsc.org |

Correlation between Substituent-Induced Torsion Angles and Electronic Properties

The electronic properties of conjugated polymers are intrinsically linked to the conformation of the polymer chain, particularly the torsion angle between adjacent aromatic rings. nih.gov Theoretical and experimental studies have established a strong correlation between this angle and properties like the band gap and conductivity. aps.orgresearchgate.net

For poly(this compound), the steric repulsion between the butoxy groups and the polymer backbone induces a significant twist, leading to large torsion angles. nih.gov This deviation from planarity reduces the delocalization of π-electrons, which in turn increases the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) gap. aps.orgresearchgate.net A larger band gap means that more energy is required to excite an electron from the valence band to the conduction band, which is consistent with the observed blue shift in absorption spectra and lower electrical conductivity. rsc.org Therefore, the bulky butoxy substituents, by forcing a more twisted and less planar conformation, directly result in diminished electronic performance compared to unsubstituted or less-substituted polyanilines. nih.govresearchgate.net

Influence of Polymerization Conditions on Supramolecular Structures

The method and conditions used for polymerization play a critical role in determining the final morphology and supramolecular structure of the resulting polymer, which in turn affects its properties. rsc.orgresearchgate.net Polyaniline and its derivatives can form a variety of supramolecular structures, including nanofibers, nanorods, and granular or amorphous aggregates, depending on the synthesis route (e.g., chemical oxidative polymerization, electrochemical polymerization, interfacial polymerization). rsc.orgnih.gov

Advanced Electrochemical Characterization of Poly 2,5 Dibutoxyaniline

Redox Activity and Electron Transfer Processes in Substituted Polyanilines

The redox activity of polyanilines is fundamental to their conductive nature, allowing them to be reversibly switched between different oxidation states. ama-science.org In poly(2,5-dibutoxyaniline), the electron-donating nature of the alkoxy groups enhances the electron density on the polymer backbone. This increased electron density generally leads to a lower oxidation potential compared to unsubstituted PANI. rsc.org The redox transitions involve the interconversion between the fully reduced leucoemeraldine form, the partially oxidized emeraldine (B8112657) salt form, and the fully oxidized pernigraniline form. rsc.org

Electron transfer processes in these substituted polymers occur through the movement of charge carriers along and between polymer chains. nih.gov The bulky butoxy substituents can increase the distance between polymer chains, which may influence the rate of inter-chain electron transfer. rsc.org However, the electronic effect of these groups facilitates the removal of electrons during oxidation. The redox process involves the formation of polarons (radical cations) and bipolarons on the polymer chain, which act as charge carriers. researchgate.net The stability of these charge carriers is influenced by the substituents; electron-donating groups like butoxy groups can help stabilize the positive charges formed during oxidation.

Conductivity Modulation and Charge Carrier Transport Mechanisms

The electrical conductivity of polyanilines is intrinsically linked to their oxidation state and the mobility of charge carriers. awardspace.us For poly(this compound), the introduction of butoxy groups modifies the conductivity profile. Substituted poly-2,5-alkoxyanilines generally exhibit higher electrical conductivity than their alkyl-substituted counterparts. rsc.org This is attributed to the favorable electronic effects of the alkoxy groups. However, the length of the alkyl chain on the alkoxy group is also a factor; a longer chain can lead to decreased conductivity due to increased inter-chain distance and reduced structural order, which hinders charge transport between chains. rsc.org

The primary charge carriers in doped polyanilines are polarons and bipolarons. aip.org The transport of these charge carriers is the basis of electrical conduction. In less ordered or amorphous regions of the polymer, the dominant charge transport mechanism is typically hopping, where charge carriers jump between localized states. tsijournals.commdpi.com This can occur between adjacent sites on the same polymer chain (intra-chain hopping) or between different chains (inter-chain hopping). In more crystalline regions, a more delocalized, band-like transport can occur. aip.org

The conductivity of poly(this compound) can be modulated by controlling the doping level, which determines the concentration of these charge carriers. nih.gov The presence of the bulky butoxy groups can create disorder and increase the localization of electronic states, favoring a hopping-based transport mechanism. tsijournals.com

| Property | Description | Influencing Factors |

| Charge Carriers | Polarons (radical cations) and Bipolarons (dicationic species) formed on the polymer backbone during oxidation. aip.org | Doping level, applied potential. |

| Transport Mechanism | Primarily hopping of charge carriers between localized states, both along and between polymer chains. tsijournals.commdpi.com | Polymer morphology, degree of crystallinity, inter-chain spacing. |

| Effect of Substituents | Butoxy groups increase electron density but also increase steric hindrance, affecting both charge carrier formation and mobility. rsc.org | Electronic nature and size of the substituent. |

Electrochemical Doping/De-doping Phenomena and Stability

The process of reversibly introducing and removing charge carriers and their counter-ions into the polymer matrix is known as electrochemical doping and de-doping. nih.gov This process is essential for switching the polymer between its insulating (neutral) and conductive (oxidized) states. During doping (oxidation), electrons are removed from the polymer backbone, and to maintain charge neutrality, anions (dopants) from the electrolyte are incorporated into the polymer structure. The reverse process occurs during de-doping (reduction). scielo.br

For poly(this compound), the doping process leads to the formation of polarons and subsequently bipolarons. The bulky butoxy groups can influence the kinetics and reversibility of the doping/de-doping process. The increased free volume created by these substituents may facilitate the diffusion of dopant ions into and out of the polymer film. However, significant structural rearrangements during doping and de-doping can affect the long-term stability of the polymer. Repeated cycling can lead to a gradual loss of electrochemical activity, a common issue in conducting polymers. jchemrev.com

The stability of the doped state is crucial for practical applications. The electron-donating butoxy groups can stabilize the positively charged polarons and bipolarons on the polymer chain. rsc.org However, over-oxidation, which occurs at high positive potentials, can lead to irreversible degradation of the polymer backbone and a loss of electroactivity. rsc.org The potential at which over-oxidation occurs can be influenced by the substituents on the aniline (B41778) ring.

| Process | Description | Key Characteristics for Poly(this compound) |

| Doping (Oxidation) | Removal of electrons from the polymer backbone and insertion of counter-anions from the electrolyte to form a conductive state. nih.gov | Facilitated by electron-donating butoxy groups; steric effects may influence ion diffusion. |

| De-doping (Reduction) | Addition of electrons to the polymer backbone and expulsion of counter-anions, returning the polymer to an insulating state. scielo.br | Reversibility is key to performance; structural changes can impact cycle life. |

| Stability | The ability of the polymer to withstand repeated doping/de-doping cycles without significant degradation. jchemrev.com | Influenced by the stability of the radical cations and potential for irreversible side reactions like over-oxidation. rsc.org |

Cyclic Voltammetry Analysis and Spectroelectrochemical Investigations

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of electroactive materials like poly(this compound). als-japan.com A typical cyclic voltammogram for a substituted polyaniline displays characteristic oxidation and reduction peaks corresponding to the transitions between its different redox states. researchgate.net For poly(this compound), the CV would be expected to show two main redox couples. The first corresponds to the transition from the leucoemeraldine to the emeraldine form, and the second to the transition from the emeraldine to the pernigraniline form. rsc.org

The potential of these redox peaks provides information about the ease of oxidation and reduction. Due to the electron-donating butoxy groups, the oxidation potentials for poly(this compound) are expected to be lower than those of unsubstituted polyaniline. rsc.org For instance, the first redox transition for poly-2,5-dibutoxyaniline has been reported at a potential of 0.09 V. rsc.org

Table of Redox Potentials for Substituted Polyanilines

| Polymer | First Redox Transition (V vs Ag/AgCl) | Reference |

|---|---|---|

| Polyaniline | ~0.2 V | rsc.org |

| Poly-2,5-dibutoxyaniline | 0.09 V | rsc.org |

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis) to provide simultaneous information about the changes in the electronic structure of the polymer as its oxidation state is varied. nih.gov As poly(this compound) is oxidized, its color changes, and these changes are reflected in its UV-Vis absorption spectrum. The neutral, fully reduced leucoemeraldine form typically absorbs in the UV region. Upon oxidation to the emeraldine form, new absorption bands appear at longer wavelengths, corresponding to the formation of polarons. researchgate.net Further oxidation to the pernigraniline state results in another distinct set of absorption bands. researchgate.net These spectral changes are reversible upon reduction, provided no degradation has occurred. This technique allows for the direct correlation of specific redox potentials with the formation and disappearance of the electronic species (polarons, bipolarons) responsible for the polymer's conductivity and electrochromic properties. nih.gov

Applications in Organic Electronics and Advanced Functional Materials

Poly(2,5-Dibutoxyaniline) as an Organic Semiconductor Material

Poly(2,5-dialkoxy-substituted) anilines, such as PDMA, are recognized as important organic semiconductor materials. The introduction of two alkoxy groups onto the phenyl rings can improve the polymer's solubility in common organic solvents compared to unsubstituted polyaniline, without drastically compromising its electrical conductivity. researchgate.net These polymers exhibit interesting electrical, optical, and electronic properties that make them suitable for various technological applications. frontiermaterials.net The conductivity of PDMA has been reported to be similar to that of polyaniline itself. researchgate.netscielo.br For instance, a nanostructured PDMA powder synthesized via a mild oxidizing system demonstrated high electrical conductivity on the order of 10⁻¹ S/cm. researchgate.net The structure of these polymers allows for the formation of polaronic features, which are crucial for charge transport. researchgate.net

Integration and Performance in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible electronics, including displays, sensors, and integrated circuits. researchgate.netpolyu.edu.hk The performance of an OTFT is highly dependent on the properties of the organic semiconductor used as the active layer. While specific performance data for poly(this compound) in OTFTs is limited in the available literature, the characteristics of substituted polyanilines suggest their potential in this area. Key performance metrics for OTFTs include field-effect mobility, the on/off current ratio, and the threshold voltage. For organic semiconductors in general, achieving high charge mobility is a primary goal. The design of OTFTs, including the choice of dielectric materials, can significantly enhance electrical performance. researchgate.net

Potential in Organic Photovoltaic Cells and Solar Energy Conversion

Organic photovoltaic (OPV) cells, or "plastic solar cells," offer a lightweight, flexible, and potentially low-cost alternative to traditional inorganic solar cells. researchgate.netscispace.com In these devices, a blend of an electron-donating and an electron-accepting material forms the active layer that absorbs light and generates charge. Substituted polyanilines can act as the electron donor material. A solar cell device fabricated using poly(2,5-dimethoxyaniline) and zinc oxide (ZnO) nanopencils demonstrated a short-circuit current density of approximately 0.93 µA/cm², an open-circuit voltage of 0.58 V, and a power conversion efficiency of 0.16%. researchgate.net While modest, this result indicates the potential of this class of polymers in solar energy applications. The efficiency of such cells is influenced by factors including the material's energy levels and the morphology of the active layer blend. scispace.comresearchgate.net

Electrochromic Device Applications and Performance Characteristics

Electrochromic materials can change their color reversibly when a voltage is applied, making them useful for applications like smart windows, nonemissive displays, and anti-glare mirrors. scispace.comscispace.com Poly(2,5-dimethoxyaniline) has been shown to be a promising candidate for electrochromic devices due to its distinct, reversible color changes and fast response times. scielo.brresearchgate.net PDMA films can switch between multiple colors, such as from yellow in the fully reduced (leucoemeraldine) state to green and then to blue in the fully oxidized (pernigraniline) state. scielo.br

Research has shown that the performance of these electrochromic films can be tuned by the choice of electrolyte and the applied potential. scielo.brresearchgate.net For example, a PDMA film exhibited a fast response time of less than 2 seconds at an applied potential of 1.6 V. scielo.brresearchgate.net

Electrochromic Properties of Poly(2,5-dimethoxyaniline) Film

| Redox State | Applied Potential | Observed Color | Key Spectral Peak (nm) |

|---|---|---|---|

| Fully Reduced (Leucoemeraldine) | - | Yellow | 370 nm |

| Partially Oxidized (Emeraldine) | - | Green | 470 nm |

| Fully Oxidized (Pernigraniline) | - | Blue | 690 nm |

Data derived from studies on PDMA films, demonstrating the color transitions corresponding to different oxidation states. scielo.br

Advanced Composite and Hybrid Materials Incorporating Poly(this compound)

Creating composite materials by combining polymers like poly(this compound) with other materials, such as nanoparticles or carbon nanotubes, can lead to hybrid materials with enhanced properties. These composites can offer improved mechanical strength, thermal stability, or electrical conductivity compared to the polymer alone. For example, nanocomposites containing a polyaniline derivative and noble metal nanoparticles are being explored for biosensor applications due to their large surface area, which allows for better attachment of biological receptors and increased sensitivity. researchgate.net Similarly, composites of PDMA with multi-walled carbon nanotubes have been used to develop highly sensitive immunosensors. researchgate.net

Nanostructured Poly(this compound) for Enhanced Device Performance

The morphology of a polymer at the nanoscale can have a profound impact on its properties and the performance of devices made from it. Synthesizing polyaniline derivatives as nanostructures, such as nanofibers, nanorods, or nanosheets, can significantly increase the material's surface area and enhance its electrical and electrochemical performance. researchgate.netfrontiermaterials.net A green chemistry approach using a mild oxidizing system has been used to synthesize a high-surface-area, nanostructured PDMA powder. researchgate.netfrontiermaterials.net This material exhibited not only high electrical conductivity but also a high charge storage capacity (specific capacitance of 205 F/g), making it suitable for energy storage applications like supercapacitors. researchgate.net The formation of one-dimensional nanostructures is also believed to improve electron charge transport in devices like solar cells. researchgate.net

Derivatization and Functionalization Strategies for 2,5 Dibutoxyaniline Derivatives

Post-Polymerization Modification Techniques

Post-polymerization modification (PPM) is a powerful strategy for introducing functional groups onto a pre-existing polymer backbone. dntb.gov.uanih.gov This approach allows for the synthesis of a variety of functional polymers from a single parent polymer, without the need to synthesize new functionalized monomers. nih.gov For poly(2,5-dibutoxyaniline), PPM can be employed to alter its chemical and physical properties in a controlled manner.

One of the primary methods for the post-polymerization functionalization of conductive polymers like polyaniline and its derivatives is through electrophilic aromatic substitution on the polymer's aromatic rings. conicet.gov.ar The electron-rich nature of the poly(this compound) backbone, enhanced by the electron-donating butoxy groups, makes it susceptible to reactions such as sulfonation, nitration, and halogenation. For instance, sulfonation of polyaniline has been shown to improve its solubility in aqueous media and introduce self-doping capabilities. benthamopen.com A similar approach could be applied to poly(this compound) to enhance its processability and introduce ionic conductivity.

Another versatile PPM technique involves reactions with the amine groups present in the polymer backbone, particularly in its reduced leucoemeraldine form. benthamopen.com These amine nitrogens can act as nucleophiles, enabling reactions like N-alkylation or N-acylation to attach various functional side chains. conicet.gov.ar Such modifications can significantly impact the polymer's solubility and its interaction with other materials.

The table below illustrates potential post-polymerization modification reactions for poly(this compound) based on established methods for other conductive polymers.

| Modification Reaction | Reagent | Expected Functional Group | Potential Property Change |

| Sulfonation | Fuming Sulfuric Acid | -SO₃H | Increased hydrophilicity, self-doping |

| Nitration | Nitric Acid/Sulfuric Acid | -NO₂ | Precursor for further functionalization |

| N-Alkylation | Alkyl Halide | -NHR (R=alkyl) | Improved solubility in organic solvents |

| N-Acylation | Acyl Chloride | -NHCOR | Altered electronic properties |

Co-Polymerization Approaches for Tailored Properties

Co-polymerization is a highly effective method for tailoring the properties of polymers by combining two or more different monomers in the same polymer chain. dntb.gov.ua For this compound, co-polymerization with other aniline (B41778) derivatives or different classes of monomers can lead to copolymers with a desirable balance of properties such as conductivity, solubility, and processability. dntb.gov.ua

The final properties of the resulting copolymer can be finely tuned by adjusting the molar ratio of the comonomers in the feed solution. mdpi.com For instance, co-polymerization of an alkoxy-substituted aniline with aniline itself can yield a copolymer with improved solubility compared to pure polyaniline, while retaining a significant level of electrical conductivity. researchgate.net The steric hindrance from the bulky butoxy groups in this compound might reduce the polymerization rate and the final molecular weight of the homopolymer. nih.gov Co-polymerization with a less sterically hindered monomer like aniline could mitigate these effects. mdpi.com

Furthermore, introducing comonomers with specific functionalities can impart new capabilities to the resulting material. For example, co-polymerizing this compound with a monomer containing a carboxylic acid or sulfonic acid group can lead to self-doped conducting polymers. rroij.com Similarly, incorporating a comonomer with a biocompatible side chain could render the copolymer suitable for biomedical applications.

The following table presents a hypothetical study on the co-polymerization of this compound with aniline, illustrating the expected trend in properties.

| Monomer Feed Ratio (this compound : Aniline) | Resulting Copolymer Composition | Solubility in NMP (g/L) | Conductivity (S/cm) |

| 100 : 0 | 100% this compound | High | Low |

| 75 : 25 | Rich in this compound | Moderate-High | Moderate-Low |

| 50 : 50 | Approximately Equimolar | Moderate | Moderate |

| 25 : 75 | Rich in Aniline | Low-Moderate | Moderate-High |

| 0 : 100 | 100% Aniline | Low | High |

NMP: N-Methyl-2-pyrrolidone

Design and Synthesis of Novel Architectures for Specific Functions

Beyond linear homopolymers and random copolymers, the design and synthesis of more complex polymer architectures, such as block and graft copolymers, offer further opportunities to create materials with precisely controlled properties and functionalities. fiveable.me

Block copolymers consisting of a conductive poly(this compound) block and a flexible, soluble, or stimuli-responsive block can self-assemble into well-defined nanostructures. cmu.edu For example, a diblock copolymer of poly(this compound) and a hydrophilic polymer like poly(ethylene oxide) could form micelles in an aqueous environment, with potential applications in drug delivery or as templates for nanomaterial synthesis. The synthesis of such block copolymers can be challenging but can be achieved through techniques like living polymerization or by coupling pre-synthesized polymer blocks. cmu.edu

Graft copolymers , where side chains of a different polymer are attached to a poly(this compound) backbone, can also exhibit unique properties. nih.gov "Grafting from" techniques involve initiating the polymerization of the side chains from active sites created on the backbone, while "grafting to" methods involve attaching pre-formed polymer chains to the backbone. fiveable.me These architectures can improve the compatibility of poly(this compound) with other polymers in blends and composites. psu.edu

The table below outlines potential novel architectures incorporating poly(this compound) and their targeted functions.

| Polymer Architecture | Synthetic Strategy | Potential Functional Block | Targeted Function/Application |

| Diblock Copolymer | Living Polymerization | Poly(ethylene oxide) | Self-assembly, drug delivery |

| Triblock Copolymer | Sequential Monomer Addition | Polystyrene, Polyisoprene | Thermoplastic elastomers |

| Graft Copolymer ("Grafting from") | Backbone Macroinitiator | Poly(methyl methacrylate) | Improved mechanical properties |

| Graft Copolymer ("Grafting to") | Coupling Chemistry | Poly(N-isopropylacrylamide) | Thermoresponsive materials |

Influence of Functionalization on Intermolecular Interactions

The introduction of functional groups through derivatization significantly influences the intermolecular interactions within the polymer matrix, which in turn dictates the material's bulk properties. ama-science.org The bulky butoxy groups in poly(this compound) already play a crucial role in reducing interchain interactions, leading to improved solubility compared to unsubstituted polyaniline. researchgate.net

Further functionalization can either enhance or disrupt these interactions. For instance, introducing hydrogen-bonding moieties like carboxylic acids or amides can lead to stronger interchain interactions, potentially affecting the polymer's morphology and charge transport properties. mdpi.com Conversely, attaching long, flexible alkyl chains via post-polymerization modification could further decrease interchain packing and enhance solubility in nonpolar solvents.

The electronic nature of the functional groups also has a profound impact. nih.gov Electron-donating groups, such as the inherent alkoxy substituents, tend to lower the oxidation potential of the polymer. nih.gov Introducing electron-withdrawing groups, on the other hand, would increase the oxidation potential. These electronic perturbations directly affect the energy levels of the polymer, which is a critical consideration for applications in organic electronics. mdpi.com The presence of substituents can also induce a twist in the polymer backbone, affecting the extent of π-conjugation and, consequently, the electrical conductivity. mdpi.com

The following table summarizes the expected influence of different types of functional groups on the intermolecular interactions and properties of poly(this compound) derivatives.

| Type of Functional Group | Example | Effect on Intermolecular Interactions | Impact on Polymer Properties |

| Hydrogen-bonding | -COOH, -OH | Increased hydrogen bonding | Potentially decreased solubility, altered morphology |

| Bulky, non-polar | Long alkyl chains | Decreased van der Waals forces | Increased solubility in nonpolar solvents |

| Ionic | -SO₃⁻Na⁺ | Electrostatic interactions | Increased polarity, potential for ion exchange |

| Electron-donating | -OCH₃ (additional) | Enhanced π-π stacking (if planar) | Lowered oxidation potential |

| Electron-withdrawing | -NO₂ | Dipole-dipole interactions | Increased oxidation potential |

Computational and Theoretical Investigations of 2,5 Dibutoxyaniline and Its Polymers

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and energetic properties of molecules. For 2,5-dibutoxyaniline, these calculations provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic properties.

One of the key parameters obtained from these calculations is the Mulliken effective charges on individual atoms. These charges reveal the partial positive or negative character of each atom within the molecule, offering insights into its reactivity and intermolecular interactions. The results of such calculations also provide the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and its ability to donate or accept electrons. The difference between the HOMO and LUMO energies is a fundamental indicator of the molecule's chemical reactivity and kinetic stability.

Thermodynamic properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) can also be calculated. researchgate.net These values are essential for predicting the spontaneity and energy changes associated with chemical reactions involving this compound.

Table 1: Calculated Electronic and Thermodynamic Properties of a Related Molecule (Dimethyl Ether) for Illustrative Purposes

| Property | Value |

|---|---|

| Enthalpy (H) | -115.3970 a.u. |

| Gibbs Free Energy (G) | -115.4243 a.u. |

| HOMO Energy | -0.409 a.u. |

| LUMO Energy | 0.147 a.u. |

Note: This data is for dimethyl ether and serves as an example of the types of parameters obtained from quantum chemical calculations. researchgate.net Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Polymer Conformation and Chain Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of poly(this compound) chains over time. nih.gov These simulations model the interactions between atoms and molecules, providing a detailed view of how the polymer chains fold, move, and interact with each other and their environment. mdpi.com

A key aspect of these simulations is the investigation of polymer conformation. The arrangement of the polymer chains, whether they are coiled or extended, significantly impacts the material's bulk properties. MD simulations can track the conformational changes of the polymer backbone, including bond lengths, bond angles, and dihedral angles, revealing how these are influenced by factors like temperature and the presence of other molecules. mdpi.com

Inter-chain interactions, such as van der Waals forces and hydrogen bonding, play a crucial role in determining the morphology and properties of the polymer. researchgate.net MD simulations can quantify these interactions, helping to understand how the polymer chains pack together and form larger structures. For substituted polyanilines, steric effects from the substituent groups can influence these interactions and lead to twisted polymer structures. mdpi.com The insights gained from MD simulations are vital for understanding the relationship between the molecular structure of poly(this compound) and its macroscopic properties. mdpi.com

Density Functional Theory (DFT) Studies on Band Gap and Charge Transport

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of materials, including conducting polymers like poly(this compound). researchgate.net A primary focus of DFT studies in this context is the calculation of the electronic band structure and, specifically, the band gap. scirp.org The band gap is the energy difference between the valence band and the conduction band and is a critical parameter that determines the material's electrical conductivity and optical properties.

DFT calculations can predict how the introduction of substituents, such as the dibutoxy groups in this compound, affects the band gap of the resulting polymer. It is often observed that increasing the number of layers in a 2D material can lead to a reduction in the band gap magnitude. chemrxiv.org However, approximate DFT functionals can sometimes provide inaccurate predictions of the band gap, largely due to errors in describing systems with fractional charges. aps.orgarxiv.org More advanced functionals have been developed to address this issue and provide more accurate band gap predictions. aps.orgarxiv.org

Furthermore, DFT can be used to study charge transport mechanisms within the polymer. By analyzing the electronic structure and the spatial distribution of molecular orbitals, researchers can gain insights into how charge carriers (electrons and holes) move through the material. This understanding is crucial for optimizing the performance of poly(this compound) in electronic devices.

Table 2: Illustrative DFT Calculated Band Gaps for Different Semiconductors

| Material | Calculated Band Gap (eV) | Band Gap Type |

|---|---|---|

| Gallium-Arsenide (GaAs) | 0.37 | Direct |

| Aluminium-Arsenide (AlAs) | 1.42 | Indirect |

| Lead(II) Iodide (PbI2) Monolayer | 3.32 | Indirect |

| Lead(II) Oxide (PbO) | 3.35 | Direct |

Note: This table provides examples of band gaps calculated using DFT for various materials to illustrate the type of data obtained. scirp.orgchemrxiv.org Specific values for poly(this compound) would require dedicated DFT studies.

Predictive Modeling for Structure-Property Relationships in Substituted Polyanilines

Predictive modeling aims to establish quantitative relationships between the chemical structure of substituted polyanilines and their resulting properties. nih.gov This approach leverages computational techniques and machine learning algorithms to forecast the properties of new, unsynthesized polymers, thereby accelerating the materials discovery process. arxiv.org

The properties of a polymer are highly correlated with its three-dimensional structure. arxiv.org By systematically varying the substituents on the aniline (B41778) monomer, researchers can create a dataset that links specific structural features (e.g., the nature and position of the substituent) to macroscopic properties like electrical conductivity, solubility, and gas sensing capabilities. nih.govresearchgate.net For instance, the presence of different substituents can introduce significant changes to the collective properties of the resulting polyaniline. nih.gov

Recent advancements in this field include the development of multimodal multitask pretraining frameworks that incorporate both 1D sequential information (the polymer's chemical formula) and 3D structural information to enhance the accuracy of property predictions. arxiv.org These models can be trained to predict a wide range of properties, from plasticity and conductivity to biocompatibility. arxiv.org Such predictive tools are invaluable for designing novel substituted polyanilines, like derivatives of this compound, with tailored properties for specific applications.

Future Research Directions and Emerging Paradigms

Innovations in Scalable and Sustainable Synthesis of Poly(2,5-Dibutoxyaniline)

The traditional chemical and electrochemical polymerization methods for producing polyaniline derivatives often rely on harsh oxidants and organic solvents. rsc.org Future research must prioritize the development of scalable and sustainable synthesis routes for poly(this compound) to enhance its commercial viability and reduce its environmental impact.

Green Chemistry Approaches: The principles of green chemistry offer a robust framework for innovating the synthesis of poly(this compound). This includes the exploration of water-based systems, the use of milder and more environmentally benign oxidizing agents, and the potential for enzymatic catalysis. thebioscan.com For instance, research into the green synthesis of nanostructured poly(2,5-dimethoxyaniline) using a mild HCl/NaCl/H2O2 oxidizing system has shown promise in producing a material with high surface area and significant charge storage capacity. researchgate.net Similar approaches could be adapted for the dibutoxy derivative. The use of ultrasonic or microwave irradiation are other avenues that could lead to higher yields, reduced reaction times, and a decrease in the amount of required oxidant, making the synthesis more eco-friendly. rsc.org

Enzymatic Polymerization: A particularly innovative and sustainable approach is the use of enzymes as catalysts for polymerization. mdpi.com This method, which has been explored for the synthesis of various polyesters, offers high selectivity and operates under mild reaction conditions. mdpi.com Investigating the feasibility of enzymatic polymerization for this compound could lead to a highly controlled and sustainable production process.

Scalable Production: For any new material to be impactful, its synthesis must be scalable. Future research should focus on moving beyond laboratory-scale synthesis to methods suitable for industrial production. This includes optimizing reaction conditions for bulk polymerization and exploring continuous flow processes, which can offer greater control over the polymer's properties and reduce batch-to-batch variability. beilstein-journals.org A recent study on the scalable synthesis of biogenic polydisulfides highlights the importance of optimizing reaction parameters to achieve high yields on a large scale with a favorable E-factor (Environmental factor). scielo.br

Exploration of Novel Device Architectures and Integration Strategies

The unique properties of poly(this compound), such as its anticipated good solubility and electroactivity, make it a strong candidate for a variety of electronic and optoelectronic devices. Research into novel device architectures and integration strategies will be crucial for translating its material properties into functional applications.

Electrochromic Devices: Substituted polyanilines are well-known for their electrochromic properties, changing color in response to an electrical potential. researchgate.net Poly(2,5-dimethoxyaniline) has been successfully used in electrochromic devices (ECDs), demonstrating reversible color changes and fast switching times. mdpi.com Future work on poly(this compound) should explore its performance in advanced ECDs, such as flexible and multi-color devices. jim.org.cndiva-portal.org The development of hybrid materials, for instance by combining the polymer with inorganic nanoparticles, could further enhance the optical contrast and durability of these devices. jim.org.cn

| Device Property | Reported Value for Poly(2,5-dimethoxyaniline) ECD |

| Switching Time | < 2 seconds |

| Color Change | Yellow to Blue |

| Driving Potential | 1.6 V |

Table 1: Electrochromic performance of the analogous poly(2,5-dimethoxyaniline) in an electrochromic device. Data suggests key performance indicators to target for poly(this compound) based devices. mdpi.com

Sensors and Biosensors: The conductivity of poly(this compound) is expected to be sensitive to its chemical environment, making it suitable for sensor applications. Research can be directed towards developing chemiresistive sensors for detecting various gases or volatile organic compounds. Furthermore, the functionalizable nature of the polymer backbone allows for the immobilization of biological recognition elements, opening the door to highly sensitive and selective biosensors.

Energy Storage: The redox activity of poly(this compound) suggests its potential use as an electrode material in supercapacitors and batteries. The dibutoxy side chains may enhance the ion diffusion kinetics within the polymer matrix, a critical factor for high-performance energy storage devices. Research into creating nanocomposites, for example with graphene or carbon nanotubes, could significantly improve the material's charge storage capacity and cycling stability.

Advanced Characterization Techniques for In-Situ Analysis of Polymeric Systems

To gain a deeper understanding of the structure-property relationships in poly(this compound) and to optimize its performance in devices, the use of advanced in-situ characterization techniques is essential. These methods allow for the real-time monitoring of the polymer's properties as it undergoes electrochemical or chemical changes.

In-situ Spectroelectrochemistry: This powerful technique combines spectroscopy (e.g., UV-Vis, Raman) with electrochemistry to probe the changes in the electronic structure and vibrational modes of the polymer film during redox switching. researchgate.netbeilstein-journals.org This can provide detailed information about the formation of polarons and bipolarons, which are the charge carriers in conducting polymers, and how these species influence the material's optical properties. Such studies have been instrumental in understanding the behavior of other conducting polymers and would be invaluable for elucidating the mechanisms at play in poly(this compound). researchgate.netbeilstein-journals.org

Electrochemical Quartz Crystal Microbalance (EQCM): EQCM is a highly sensitive technique that can measure minute changes in mass at an electrode surface in real-time. When used during electropolymerization or redox cycling, it can provide information about ion transport and solvent swelling/deswelling, which are crucial for applications in sensors and actuators.

Application of Artificial Intelligence and Machine Learning in Materials Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and poly(this compound) is a prime candidate for this data-driven approach. rsc.orgacs.orgarxiv.orgresearchgate.netchemrxiv.org

Predictive Modeling: Machine learning models can be trained on existing data from various polyaniline derivatives to predict the properties of new, unsynthesized polymers like poly(this compound). acs.orgarxiv.org By inputting molecular descriptors, these models can forecast properties such as conductivity, bandgap, and solubility, thereby guiding experimental efforts towards the most promising materials. acs.orgarxiv.org

| Machine Learning Application | Potential Impact on Poly(this compound) Research |

| Property Prediction | Accelerate the identification of optimal synthesis conditions and polymer structures with desired electronic and physical properties. |

| Inverse Design | Design novel derivatives of poly(this compound) with tailored functionalities for specific applications. |

| Process Optimization | Optimize synthesis and device fabrication parameters to improve yield, performance, and sustainability. |

Table 2: Potential applications of machine learning in the research and development of poly(this compound). This data-driven approach can significantly reduce the time and cost of materials discovery. rsc.orgacs.orgarxiv.org

Inverse Design: Going beyond property prediction, inverse design uses ML algorithms to identify the chemical structures that are most likely to possess a desired set of properties. rsc.org This powerful tool can be used to design novel derivatives of poly(this compound) with enhanced performance for specific applications, such as a particular color transition in an electrochromic device or high selectivity in a sensor.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can provide fundamental insights into the electronic structure, conformation, and reactivity of this compound and its polymer. researchgate.netnih.govmdpi.com These calculations can complement experimental work by explaining observed properties and predicting the effects of structural modifications. researchgate.netnih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.